Echinacin Docking Score and Binding Profile Against JEV RdRp Compared to Echinacea-Derived Flavonoids
In a 2022 computational study targeting the JEV RdRp, Echinacin demonstrated a docking score of −10.4 kcal/mol. This score is numerically superior to the scores of related flavonoids also derived from Echinacea angustifolia, including Cynaroside, Quercetagetin 7-glucoside, and Kaempferol-3-glucoside, all of which recorded a docking score of −10.0 kcal/mol [1]. The difference of −0.4 kcal/mol, while modest, is associated with a distinct binding interaction profile, including key hydrogen bonds with residues Leu411, Tyr610, Cys714, Ser715, Arg734, Arg742, and Ser801, which may confer advantages in target engagement and downstream inhibitory potential compared to these structural analogs [1].
| Evidence Dimension | Molecular docking score (kcal/mol) against JEV RdRp |
|---|---|
| Target Compound Data | −10.4 kcal/mol |
| Comparator Or Baseline | Cynaroside: −10.0 kcal/mol; Quercetagetin 7-glucoside: −10.0 kcal/mol; Kaempferol-3-glucoside: −10.0 kcal/mol |
| Quantified Difference | −0.4 kcal/mol (more negative, indicating higher predicted binding affinity) |
| Conditions | In silico molecular docking study using the JEV RdRp protein structure. All compounds were virtually screened from an Echinacea angustifolia natural product library. |
Why This Matters
This direct computational comparison provides a quantifiable basis for selecting Echinacin over its closest in-class analogs for JEV RdRp inhibitor development, indicating a potentially superior starting point for lead optimization.
- [1] Khan, S., et al. (2022). Discovery of Small Molecules from Echinacea angustifolia Targeting RNA-Dependent RNA Polymerase of Japanese Encephalitis Virus. Life, 12(7), 952. View Source
